Cas no 2228258-45-3 (2-1-(1-ethyl-1H-pyrazol-3-yl)cyclobutylethan-1-amine)

2-1-(1-Ethyl-1H-pyrazol-3-yl)cyclobutylethan-1-amine is a specialized organic compound featuring a cyclobutyl core substituted with an ethanamine moiety and a 1-ethyl-1H-pyrazol-3-yl group. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly for the synthesis of bioactive molecules. The cyclobutyl ring enhances conformational rigidity, while the pyrazole and amine functionalities offer versatile reactivity for further derivatization. This compound is particularly advantageous in medicinal chemistry for designing targeted inhibitors or modulators due to its balanced lipophilicity and steric properties. High-purity grades are available for research applications, ensuring reproducibility in synthetic workflows.
2-1-(1-ethyl-1H-pyrazol-3-yl)cyclobutylethan-1-amine structure
2228258-45-3 structure
Product Name:2-1-(1-ethyl-1H-pyrazol-3-yl)cyclobutylethan-1-amine
CAS No:2228258-45-3
MF:C11H19N3
MW:193.288662195206
CID:6471294
PubChem ID:165713659
Update Time:2025-05-26

2-1-(1-ethyl-1H-pyrazol-3-yl)cyclobutylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-1-(1-ethyl-1H-pyrazol-3-yl)cyclobutylethan-1-amine
    • 2-[1-(1-ethyl-1H-pyrazol-3-yl)cyclobutyl]ethan-1-amine
    • EN300-1749762
    • 2228258-45-3
    • Inchi: 1S/C11H19N3/c1-2-14-9-4-10(13-14)11(7-8-12)5-3-6-11/h4,9H,2-3,5-8,12H2,1H3
    • InChI Key: DYEXVMDLGNELLL-UHFFFAOYSA-N
    • SMILES: N1=C(C=CN1CC)C1(CCN)CCC1

Computed Properties

  • Exact Mass: 193.157897619g/mol
  • Monoisotopic Mass: 193.157897619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 43.8Ų

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Additional information on 2-1-(1-ethyl-1H-pyrazol-3-yl)cyclobutylethan-1-amine

Professional Introduction to Compound with CAS No. 2228258-45-3 and Product Name: 2-1-(1-ethyl-1H-pyrazol-3-yl)cyclobutylethan-1-amine

The compound with the CAS number 2228258-45-3 and the product name 2-1-(1-ethyl-1H-pyrazol-3-yl)cyclobutylethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The molecular structure incorporates a cyclobutyl moiety linked to an ethanamine group, further substituted with a 1-ethyl-1H-pyrazol ring system, which confers distinct chemical and pharmacological properties.

Recent research in the domain of heterocyclic compounds has highlighted the importance of pyrazole derivatives in developing novel therapeutic agents. The 1-ethyl-1H-pyrazol moiety in this compound not only enhances its binding affinity to biological targets but also contributes to its metabolic stability. This is particularly crucial in drug design, where optimizing pharmacokinetic profiles is essential for achieving therapeutic efficacy. The cyclobutyl group, on the other hand, introduces rigidity to the molecular structure, which can improve interactions with protein targets and potentially enhance drug-receptor binding stability.

One of the most compelling aspects of this compound is its potential as a scaffold for further derivatization. The presence of both an amine and a pyrazole ring provides multiple sites for chemical modification, enabling researchers to fine-tune its pharmacological properties. For instance, introducing additional functional groups at the cyclobutyl or pyrazole positions could modulate solubility, bioavailability, or target specificity. Such flexibility is highly valued in drug development pipelines, where compounds must meet stringent criteria before advancing to clinical trials.

In the context of current pharmaceutical research, this compound aligns with the growing interest in structure-based drug design. Advanced computational methods, such as molecular docking and quantum mechanical calculations, have become indispensable tools for predicting how small molecules interact with biological targets. The unique architecture of 2-1-(1-ethyl-1H-pyrazol)cyclobutylethan-1-amine makes it an attractive candidate for these studies, as its rigid core and polar substituents can be optimized for specific binding modes.

Moreover, the compound's relevance extends to emerging therapeutic areas such as oncology and immunology. Pyrazole derivatives have demonstrated promise as inhibitors of kinases and other enzymes implicated in disease pathways. The cyclobutyl group may further enhance binding interactions by sterically constraining the molecule into optimal orientations relative to the target protein. Preliminary computational studies suggest that this compound could exhibit inhibitory activity against certain enzymes involved in cancer cell proliferation, warranting further experimental validation.

The synthesis of this compound represents a testament to the progress in synthetic organic chemistry. Modern methodologies have enabled the efficient construction of complex molecular frameworks like that of 2-1-(1-ethyl-1H-pyrazol)cyclobutylethan-1-amine, often involving multi-step reactions with high yields and excellent regioselectivity. Advances in catalysis and green chemistry principles have also contributed to more sustainable synthetic routes, reducing waste and minimizing hazardous byproducts—a critical consideration in industrial-scale production.

From a regulatory perspective, compounds like this one must undergo rigorous evaluation before they can be considered for clinical use. Safety pharmacology studies are essential to assess potential toxicities, while pharmacokinetic analyses help determine dosing regimens and absorption profiles. The structural features of 2-(1-(1-Ethyl)-3-Pyrazol)-Cyclobutylethanamine are likely to influence these parameters significantly; thus, understanding its behavior in vitro and in vivo is paramount.

The integration of machine learning and artificial intelligence into drug discovery has also accelerated the process of identifying promising candidates like this one. Predictive models can analyze vast datasets to identify molecules with optimal properties based on structural descriptors alone. The unique combination of functional groups in 2-(Cyclobutylamino)-N-(Ethyl)-3-Pyrazoleethanamine makes it a valuable input for such algorithms, potentially revealing new therapeutic applications that might not be immediately apparent through traditional screening methods.

In conclusion, the compound with CAS No. 2228258-45-3 and product name 2-(Cyclobutylethanamine)-N-(Ethyl)-Pyrazole exemplifies the innovative spirit driving modern pharmaceutical research. Its distinctive structure offers opportunities for developing novel therapeutics targeting various diseases, while its synthetic accessibility ensures that it can be readily modified for optimization purposes. As research continues to uncover new applications for heterocyclic compounds like this one, their role in addressing unmet medical needs is poised to grow even further.

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